Cas no 58352-07-1 (1-(1H-indol-2-yl)propan-2-one)
1-(1H-indol-2-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone, 1-(1H-indol-2-yl)-
- 1-(1H-indol-2-yl)propan-2-one
- 2-acetonylindole
- D93534
- 1-(1H-indol-2-yl)-2-propanone
- 58352-07-1
- SCHEMBL3120573
- A935280
- DTXSID40492304
- AS-79014
- EN300-1859849
- J-502856
- AKOS022908976
-
- MDL: MFCD13178545
- Inchi: 1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3
- InChI Key: WAGPFYGOLZGETK-UHFFFAOYSA-N
- SMILES: O=C(C)CC1=CC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 173.08413
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.9Ų
Experimental Properties
- PSA: 32.86
1-(1H-indol-2-yl)propan-2-one Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM415369-100mg |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 95%+ | 100mg |
$477 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1013598-100mg |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 95%+ | 100mg |
$505 | 2024-06-06 | |
| Enamine | EN300-1859849-0.05g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 0.05g |
$1032.0 | 2023-09-18 | ||
| Enamine | EN300-1859849-0.1g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 0.1g |
$1081.0 | 2023-09-18 | ||
| Enamine | EN300-1859849-0.25g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 0.25g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1859849-0.5g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 0.5g |
$1180.0 | 2023-09-18 | ||
| Enamine | EN300-1859849-1.0g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1859849-2.5g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 2.5g |
$2408.0 | 2023-09-18 | ||
| Enamine | EN300-1859849-5.0g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 5g |
$3562.0 | 2023-06-03 | ||
| Enamine | EN300-1859849-10.0g |
1-(1H-indol-2-yl)propan-2-one |
58352-07-1 | 10g |
$5283.0 | 2023-06-03 |
1-(1H-indol-2-yl)propan-2-one Suppliers
1-(1H-indol-2-yl)propan-2-one Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-(1H-indol-2-yl)propan-2-one
Comprehensive Analysis of 1-(1H-indol-2-yl)propan-2-one (CAS No. 58352-07-1): Properties, Applications, and Research Insights
1-(1H-indol-2-yl)propan-2-one (CAS No. 58352-07-1) is a structurally unique organic compound featuring an indole core linked to a propan-2-one moiety. This molecular architecture grants it versatile chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. The compound's heterocyclic indole scaffold is particularly notable, as it mimics bioactive motifs found in natural alkaloids, attracting attention for potential therapeutic applications.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 58352-07-1. Researchers are exploring its role as a building block for designing novel small-molecule inhibitors, especially in oncology and neurology. Computational studies highlight its binding affinity to specific protein targets, aligning with the growing demand for precision medicine solutions. Meanwhile, its synthetic accessibility via catalyzed cross-coupling reactions resonates with sustainable chemistry goals.
The physicochemical profile of 1-(1H-indol-2-yl)propan-2-one includes a molecular weight of 173.21 g/mol and a logP value indicative of moderate lipophilicity, suggesting balanced membrane permeability. Spectroscopic data (e.g., NMR and HRMS) confirm its stability under ambient conditions, while thermal analyses reveal a melting point range of 80–85°C. These characteristics make it suitable for high-throughput screening and combinatorial chemistry workflows.
In material science, derivatives of 58352-07-1 exhibit photoluminescent properties, sparking investigations into OLEDs and sensors. Its electron-rich indole ring facilitates π-stacking interactions, a feature leveraged in designing organic semiconductors. Such applications align with the global push for renewable energy technologies and wearable electronics—topics frequently searched in academic and industrial forums.
From a regulatory standpoint, 1-(1H-indol-2-yl)propan-2-one is not classified as hazardous under major chemical inventories. However, researchers must adhere to GLP standards during handling. FAQs in scientific communities often address its synthetic optimization, with microwave-assisted synthesis emerging as a time-efficient alternative to traditional methods.
Ongoing studies explore the compound's structure-activity relationships (SAR), particularly modifications to its ketone group and indole nitrogen. These efforts aim to enhance bioavailability or tailor electronic properties for niche applications. Collaborative projects between academia and industry further underscore its commercial potential, as reflected in patent filings over the past decade.
In summary, 1-(1H-indol-2-yl)propan-2-one (CAS No. 58352-07-1) represents a multifaceted compound bridging medicinal chemistry and advanced materials. Its adaptability to cutting-edge research themes ensures sustained relevance, while its well-documented synthesis protocols support scalable production. As interdisciplinary innovations evolve, this compound will likely remain a keystone intermediate in scientific progress.
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